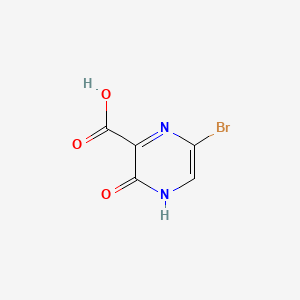

6-Bromo-3-hydroxypyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

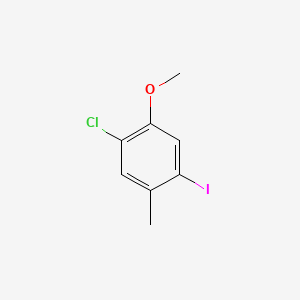

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1260667-67-1 . It has a molecular weight of 218.99 and its linear formula is C5H3BrN2O3 .

Molecular Structure Analysis

The linear formula of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid is C5H3BrN2O3 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 218.99 .Scientific Research Applications

Synthesis Techniques and Derivatives Development

6-Bromo-3-hydroxypyrazine-2-carboxylic acid serves as a precursor in the synthesis of complex molecules, demonstrating its versatility in chemical reactions. A noteworthy application involves its transformation into 6-bromo-3-hydroxypyrazine-2-carboxamide, which is a critical step in the synthesis of Favipiravir, highlighting its importance in pharmaceutical chemistry (Zhan Ta, 2013). Additionally, the compound has been implicated in the creation of antimicrobial agents through the synthesis of new pyridine derivatives, showcasing its utility in developing treatments for bacterial and fungal infections (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Reactivity and Chemical Behavior Studies

Investigations into the reactivity and chemical behavior of bromo-derivatives of pyrazine compounds, including 6-bromo-3-hydroxypyrazine-2-carboxylic acid, contribute to a deeper understanding of their properties and potential applications. Research on the behavior of bromo-derivatives when heated with hydrochloric acid solution provides insight into the transformations these compounds can undergo, enriching the knowledge base for chemical synthesis and application strategies (H. J. Hertog, J. Bruyn, 2010).

Photophysics and Molecular Interactions

The photophysical properties of related hydroxypyridine carboxylic acids have been studied, offering a glimpse into how 6-bromo-3-hydroxypyrazine-2-carboxylic acid might interact with light and other molecules. Such research is critical for understanding the role of these compounds in potential optical and electronic applications, as well as their behavior in complex biological systems (M. Rode, A. L. Sobolewski, 2012).

Molecular Structure Elucidation

The study of molecular structures formed by compounds like 6-bromo-3-hydroxypyrazine-2-carboxylic acid with various carboxylic acids via hydrogen bonding patterns contributes significantly to the field of crystal engineering. This research helps in designing new molecular architectures with desired properties, which can be pivotal in the development of novel materials and drugs (Lei Wang, Ruiyu Xue, Yuanxin Li, Yiran Zhao, Faqian Liu, K. Huang, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCUQNUHUVHRIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743138 |

Source

|

| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-hydroxypyrazine-2-carboxylic acid | |

CAS RN |

1260667-67-1 |

Source

|

| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)